N1- vs. C2-Substitution: Hydrogen-Bond Topology
The target compound's N1-substitution pattern positions the amino alcohol side chain at a distinct vector relative to the benzimidazole ring system compared with C2-substituted analogs. In the C2-substituted 2-methylbenzimidazole amino alcohol series reported by Birajdar et al., the amino alcohol is connected directly to the imidazole C2 carbon, which is part of the aromatic π-system and participates in resonance with both nitrogen atoms [1]. By contrast, the target compound's N1-methylene linkage electronically isolates the amino alcohol side chain from the benzimidazole aromatic system, as the N1 nitrogen lone pair remains conjugated with the ring while the methylene spacer interrupts direct π-communication [2]. This topological difference is quantifiable through the hydrogen-bond donor/acceptor count: the target compound presents 2 H-bond donors (primary amine, primary alcohol) and 3 H-bond acceptors (benzimidazole N3, amine N, alcohol O), whereas the simplest N1-propanol analog 3-(1H-benzimidazol-1-yl)propan-1-ol offers only 1 H-bond donor and 2 H-bond acceptors . The additional amine donor in the target compound alters molecular recognition capacity for targets requiring dual hydrogen-bond interactions.
| Evidence Dimension | Hydrogen-bond donor and acceptor count |
|---|---|
| Target Compound Data | 2 H-bond donors (primary amine, primary alcohol); 3 H-bond acceptors (benzimidazole N3, amine N, alcohol O) |
| Comparator Or Baseline | 3-(1H-Benzimidazol-1-yl)propan-1-ol (CAS 53953-47-2): 1 H-bond donor, 2 H-bond acceptors; 2-Methylbenzimidazole amino alcohol series (C2-substituted): variable but typically 1–2 donors depending on cyclic amine used |
| Quantified Difference | Target compound has +1 H-bond donor and +1 H-bond acceptor vs. simplest N1-propanol analog; electronic isolation of side chain from aromatic system vs. C2-substituted series |
| Conditions | Computed from molecular structures; H-bond donor/acceptor counts derived from PubChem and vendor computational data |
Why This Matters
The dual donor capacity (amine + alcohol) combined with electronic isolation of the side chain from the benzimidazole ring enables interaction modes unavailable to simpler N1-alkyl or C2-substituted analogs, which is a critical selection criterion when the target binding pocket requires a spatially oriented hydrogen-bond pair.
- [1] Birajdar SS, Hatnapure GD, Keche AP, Kamble VM. Synthesis and biological evaluation of amino alcohol derivatives of 2-methylbenzimidazole as antitubercular and antibacterial agents. J Chem Pharm Res. 2013;5(11):583-589. C2-substituted amino alcohol series with cyclic amine variation. View Source
- [2] PubChem. Compound Summary for CID 64809645. Molecular structure, SMILES, hydrogen-bond donor/acceptor count. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1341133-87-6 View Source
